

(S)-Tetrahydrofuran-3-carboxylic acid CAS number 168395-26-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Tetrahydrofuran-3-carboxylic acid

Cat. No.: B573536

[Get Quote](#)

An In-depth Technical Guide to (S)-Tetrahydrofuran-3-carboxylic Acid

CAS Number: 168395-26-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-Tetrahydrofuran-3-carboxylic acid**, a chiral building block of significant interest in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, synthesis methodologies, and applications in drug discovery, with a focus on its role as a key structural motif in bioactive molecules.

Physicochemical Properties

(S)-Tetrahydrofuran-3-carboxylic acid is a chiral organic compound valued for its unique structural features that are leveraged in the synthesis of complex molecules.^[1] Its key properties are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Source
CAS Number	168395-26-4	[2]
Molecular Formula	C ₅ H ₈ O ₃	[2]
Molecular Weight	116.12 g/mol	[2]
Physical Form	Liquid or Solid or Semi-solid	Sigma-Aldrich
Purity	Typically ≥97%	[2]
Storage	Sealed in dry, 2-8°C	Sigma-Aldrich

Table 2: Spectroscopic and Chromatographic Data

Data Type	Key Features	Source
¹ H NMR (Proton NMR)	Spectra available for confirmation of structure.	[3]
IR (Infrared) Spectroscopy	Broad O-H stretch (3300-2500 cm ⁻¹), strong C=O stretch (1760-1690 cm ⁻¹), C-O stretch (1320-1210 cm ⁻¹). [4] [5]	General knowledge
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight.	General knowledge

Synthesis and Manufacturing

The enantiomerically pure **(S)-Tetrahydrofuran-3-carboxylic acid** is a valuable synthetic intermediate. Its synthesis can be approached through various strategies, including asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis Approaches

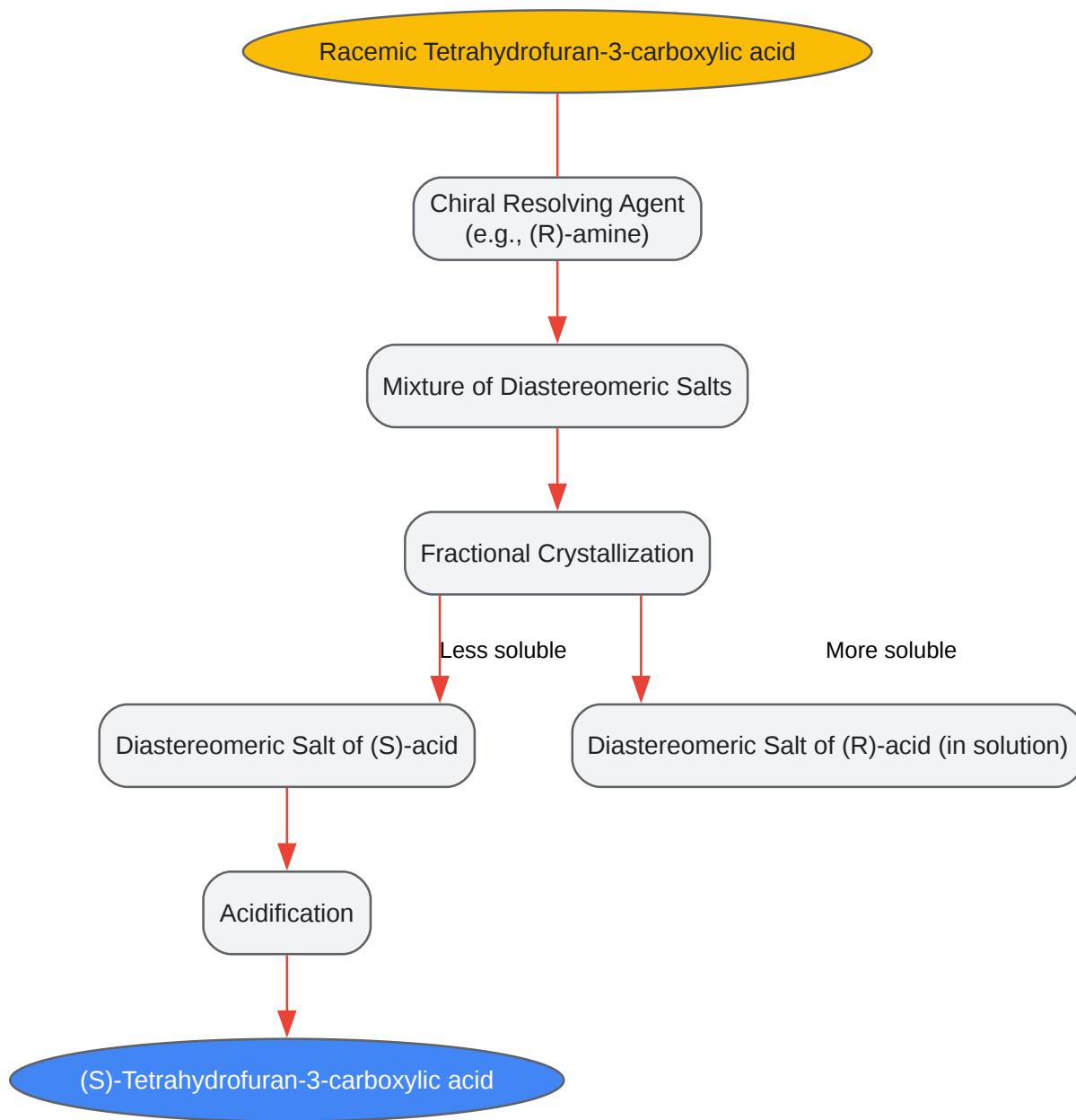
Asymmetric synthesis aims to create the desired stereoisomer directly. Several methods have been developed for the synthesis of chiral tetrahydrofuran derivatives, which can be adapted

for the production of **(S)-Tetrahydrofuran-3-carboxylic acid**. One common strategy involves the use of chiral starting materials, such as L-aspartic acid or L-methionine.^[1] Another approach is the enantioselective oxidation of a suitable precursor.

A representative workflow for an asymmetric synthesis is outlined below.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the asymmetric synthesis of **(S)-Tetrahydrofuran-3-carboxylic acid**.


Resolution of Racemic Tetrahydrofuran-3-carboxylic Acid

An alternative to asymmetric synthesis is the resolution of a racemic mixture of tetrahydrofuran-3-carboxylic acid.^[6] This method involves reacting the racemate with a chiral resolving agent to form diastereomeric salts, which can then be separated by physical means such as crystallization.

Experimental Protocol: Resolution of Racemic Tetrahydrofuran-3-carboxylic Acid (Generalized)

- Salt Formation: A solution of racemic tetrahydrofuran-3-carboxylic acid in a suitable solvent (e.g., ethanol) is treated with a stoichiometric amount of a chiral amine resolving agent (e.g., (R)-(-)-1-phenylethylamine).
- Diastereomer Crystallization: The solution is allowed to cool, and the less soluble diastereomeric salt is preferentially crystallized. The crystals are collected by filtration.
- Liberation of the Enantiomer: The purified diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched **(S)-Tetrahydrofuran-3-carboxylic acid**.

- Extraction and Purification: The desired carboxylic acid is extracted into an organic solvent, dried, and purified, typically by distillation or chromatography.

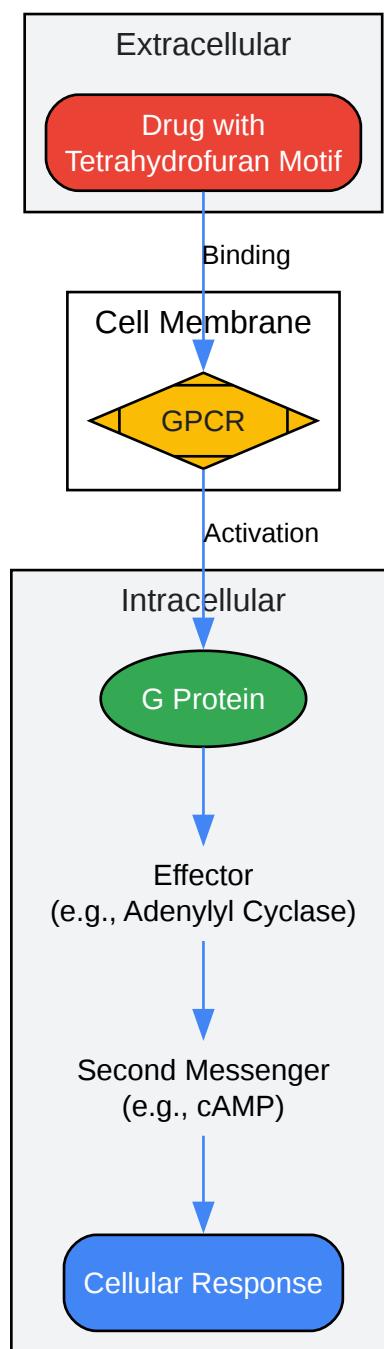
[Click to download full resolution via product page](#)

Caption: Workflow for the resolution of racemic tetrahydrofuran-3-carboxylic acid.

Applications in Drug Discovery and Development

The tetrahydrofuran motif is a common feature in a number of FDA-approved drugs, highlighting its importance in medicinal chemistry.^{[7][8]} This structural unit can enhance the pharmacological properties of a molecule, including its binding affinity to biological targets and its pharmacokinetic profile.

(S)-Tetrahydrofuran-3-carboxylic acid and its derivatives are utilized as chiral building blocks in the synthesis of a wide range of pharmaceuticals, including treatments for:


- Viral Infections: Derivatives have been incorporated into HIV protease inhibitors.^[1]
- Cancer: The tetrahydrofuran moiety is found in some anticancer drugs.^[9]
- Diabetes: It is a component of certain hypoglycemic agents.^[9]

The carboxylic acid group provides a handle for further chemical modifications, such as the formation of amides and esters, allowing for the exploration of structure-activity relationships (SAR).^[7]

Role in Biological Signaling Pathways

While direct studies on the interaction of **(S)-Tetrahydrofuran-3-carboxylic acid** with specific signaling pathways are not extensively documented, the broader class of tetrahydrofuran-containing drugs is known to interact with various biological targets, including G protein-coupled receptors (GPCRs).^[10]

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling.^{[10][11]} The binding of a ligand to a GPCR initiates a conformational change that triggers downstream signaling cascades. The tetrahydrofuran motif in a drug molecule can contribute to the specific binding interactions with the receptor, influencing the drug's efficacy and selectivity.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of a tetrahydrofuran-containing drug interacting with a GPCR.

Conclusion

(S)-Tetrahydrofuran-3-carboxylic acid is a versatile and valuable chiral building block in modern organic synthesis. Its well-defined stereochemistry and functional group make it an important intermediate in the development of new pharmaceuticals. A thorough understanding of its properties, synthesis, and potential biological interactions is crucial for researchers and scientists working in drug discovery and development. Further exploration of its derivatives is likely to lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-Tetrahydro-3-furancarboxylic acid | 168395-26-4 [chemicalbook.com]
- 3. (S)-Tetrahydro-3-furancarboxylic acid(168395-26-4) 1H NMR spectrum [chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. (S)-(+)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 2733227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What can we learn from molecular dynamics simulations for GPCR drug design? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-Tetrahydrofuran-3-carboxylic acid CAS number 168395-26-4]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b573536#s-tetrahydrofuran-3-carboxylic-acid-cas-number-168395-26-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com